
3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological processes. The presence of the pyridin-3-ylsulfonyl and piperidin-4-yl moieties enhances its binding affinity and specificity towards these targets, potentially modulating their activity.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Compounds similar to this structure have shown promising antibacterial and antifungal properties. For instance, sulfonamide derivatives often exhibit significant antimicrobial effects due to their ability to inhibit bacterial folic acid synthesis.
- Anticancer Activity : Research indicates that sulfonamide-containing compounds can induce apoptosis in cancer cells. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Antimalarial | Potential activity against Plasmodium spp. |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : A series of pyridine-sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly influenced antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against resistant strains .
- Anticancer Research : A study focused on a related compound demonstrated its ability to inhibit cell proliferation in human cancer cell lines (HT29 and Jurkat). The compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
- Antimalarial Activity : In a virtual screening effort, compounds structurally related to this compound were evaluated against Plasmodium falciparum. Some derivatives showed promising IC50 values, suggesting their potential for further development as antimalarial agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly affects the biological activity of compounds in this class. For example:
- The sulfonamide group is crucial for antimicrobial activity.
- The chlorophenyl moiety enhances lipophilicity and cellular uptake.
- Modifications on the piperidine ring can influence receptor binding affinity.
Table 2: Structure-Activity Relationship Insights
Functional Group | Effect on Activity |
---|---|
Sulfonamide | Essential for antimicrobial properties |
Chlorophenyl | Increases lipophilicity |
Piperidine modifications | Alters receptor binding affinity |
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)28(26,27)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEMTKILCRAFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.